

# A comparative analysis of the cost-effectiveness of Dienogest in a research setting

Author: BenchChem Technical Support Team. Date: December 2025



## Dienogest: A Comparative Cost-Effectiveness Analysis in a Research Setting

For researchers, scientists, and drug development professionals, understanding the economic viability of a therapeutic agent is as crucial as its clinical efficacy. This guide provides a comparative analysis of the cost-effectiveness of **Dienogest**, a synthetic progestin, against other common treatments for endometriosis, supported by experimental data and detailed methodologies.

**Dienogest** has emerged as a prominent therapeutic option for the management of endometriosis, a chronic gynecological condition characterized by the growth of endometrial-like tissue outside the uterus. Its efficacy in alleviating pain and reducing endometriotic lesions is well-documented. However, in the landscape of drug development and clinical research, a thorough evaluation of its cost-effectiveness compared to established treatments such as Gonadotropin-Releasing Hormone (GnRH) agonists and combined oral contraceptives (COCs) is paramount. This guide synthesizes findings from various pharmacoeconomic studies and clinical trials to provide a comprehensive overview for the scientific community.

## **Comparative Cost-Effectiveness Analysis**

The economic evaluation of **Dienogest** has been undertaken in various healthcare systems, yielding insights into its value proposition. The primary metrics used in these analyses are Quality-Adjusted Life Years (QALYs), which measure the quality and the quantity of life lived,



and the Incremental Cost-Effectiveness Ratio (ICER), representing the additional cost for each additional QALY gained.

### **Dienogest vs. GnRH Agonists**

Pharmacoeconomic models have consistently demonstrated the cost-effectiveness of **Dienogest** when compared to GnRH agonists (e.g., Leuprolide Acetate, Goserelin) for the management of endometriosis-associated pain.[1][2][3]

A study conducted from the perspective of the Vietnamese healthcare system found **Dienogest** to be the dominant treatment for both dysmenorrhea and pelvic pain, meaning it was both more effective (higher QALYs) and less costly than GnRH agonists like triptorelin, leuprorelin, and goserelin.[2] Similarly, a decision tree model analyzing the Chinese healthcare setting concluded that **Dienogest** is more effective and cost-saving compared to goserelin for patients with endometriosis following conservative surgery.[3] The model projected that **Dienogest** treatment resulted in an incremental 0.02 QALY gain at a cost saving of ¥7274.

Probabilistic sensitivity analyses in these studies further confirmed the high probability of **Dienogest** being the cost-effective option at various willingness-to-pay thresholds.

### Dienogest vs. Combined Oral Contraceptives (COCs)

The cost-effectiveness of **Dienogest** in comparison to COCs for the prevention of endometriosis recurrence after surgery presents a more nuanced picture. A decision tree model based on the Chinese healthcare system found that while **Dienogest** resulted in slightly higher QALYs (0.7493 vs. 0.7346), it came at a significantly higher cost (\$1625.49 vs. \$343.61). This resulted in a high ICER of \$87,679.89 per additional QALY gained, suggesting that **Dienogest** may not be cost-effective in this specific context at conventional willingness-to-pay thresholds.

It is important to note that the choice between **Dienogest** and COCs may depend on the specific patient population and the primary therapeutic goal (pain management vs. recurrence prevention).

### **Data Presentation: Quantitative Analysis**

The following tables summarize the key quantitative data from comparative cost-effectiveness studies.



Table 1: Cost-Effectiveness of **Dienogest** vs. GnRH Agonists for Endometriosis-Associated Pain (Vietnam)

| Treatment    | Total Cost (USD) | QALYs | ICER (vs.<br>Dienogest) |
|--------------|------------------|-------|-------------------------|
| Dysmenorrhea |                  |       |                         |
| Dienogest    | \$363.3          | 1.74  | -                       |
| Triptorelin  | \$739.3          | 1.62  | Dominant                |
| Leuprorelin  | \$744.0          | 1.70  | Dominant                |
| Pelvic Pain  |                  |       |                         |
| Dienogest    | \$381.5          | 1.64  | -                       |
| Triptorelin  | \$720.4          | 1.60  | Dominant                |
| Leuprorelin  | \$773.4          | 1.54  | Dominant                |
| Goserelin    | \$753.1          | 1.49  | Dominant                |

Table 2: Cost-Effectiveness of **Dienogest** vs. GnRH Agonist (Goserelin) after Conservative Surgery for Endometriosis (China)

| Treatment                   | Total Cost (¥) | QALYs | Incremental<br>Cost (¥) | Incremental<br>QALYs |
|-----------------------------|----------------|-------|-------------------------|----------------------|
| Dienogest                   | ¥22,809        | 1.48  | -¥7274                  | 0.02                 |
| GnRH Agonist<br>(Goserelin) | ¥30,164        | 1.46  |                         |                      |

Table 3: Cost-Effectiveness of **Dienogest** vs. Combined Oral Contraceptives for Prevention of Endometriosis Recurrence after Surgery (China)



| Treatment                         | Total Cost (USD) | QALYs  | ICER (vs. COC)   |
|-----------------------------------|------------------|--------|------------------|
| Dienogest                         | \$1625.49        | 0.7493 | \$87,679.89/QALY |
| Combined Oral Contraceptive (COC) | \$343.61         | 0.7346 | -                |

### **Experimental Protocols**

The cost-effectiveness analyses cited in this guide employed established pharmacoeconomic modeling techniques to simulate the long-term costs and health outcomes associated with different treatment strategies.

## Decision Tree Model (Dienogest vs. COC and Dienogest vs. GnRH Agonist)

A decision tree model was utilized to evaluate the cost-effectiveness of **Dienogest** compared to both COCs and a GnRH agonist (goserelin) following conservative surgery for endometriosis.

Model Structure: The model typically follows a hypothetical cohort of patients post-surgery
over a specified time horizon (e.g., 2 years). The tree branches out to represent the different
treatment pathways (Dienogest or comparator) and the probabilities of various clinical
events, such as disease recurrence, adverse events, and treatment discontinuation.

### Data Inputs:

- Clinical Efficacy: Probabilities of endometriosis recurrence and treatment efficacy were derived from published clinical trials and meta-analyses.
- Costs: Direct medical costs included drug acquisition, outpatient visits, administration of medication, laboratory tests, imaging studies, and management of adverse events. These costs were sourced from healthcare provider data and public drug procurement databases.
- Utilities: Health-related quality of life values (utilities) for different health states (e.g., symptom-free, recurrence) were obtained from the literature to calculate QALYs.



#### Analyses:

- Base Case Analysis: The model was run with the most likely estimates for all parameters to calculate the expected costs and QALYs for each treatment arm.
- Sensitivity Analyses: One-way and probabilistic sensitivity analyses were conducted to assess the robustness of the model's conclusions to uncertainty in the input parameters.

### Markov Model (Dienogest vs. GnRH Agonists)

A Markov model was employed to assess the cost-effectiveness of **Dienogest** versus GnRH agonists for the management of endometriosis-related dysmenorrhea and pelvic pain.

Model Structure: The model simulates the progression of a hypothetical cohort of women
with endometriosis through different health states over a series of time cycles (e.g., 3-month
cycles over a 2-year period). The health states might include "symptomatic," "symptom
resolution," and "death."

#### · Data Inputs:

- Transition Probabilities: The probabilities of moving between health states in each cycle were derived from meta-analyses of clinical trials and other published literature.
- Costs and Utilities: Costs and utility values were assigned to each health state, similar to the decision tree model.
- Analyses: The model calculates the cumulative costs and QALYs for each treatment strategy
  over the entire time horizon. Incremental cost-effectiveness ratios are then calculated.
   Sensitivity analyses are also performed to test the model's assumptions.

## Mandatory Visualization Signaling Pathway of Dienogest

**Dienogest** exerts its therapeutic effects primarily through its high selectivity for the progesterone receptor (PR). Its binding initiates a cascade of molecular events that lead to the suppression of endometriotic lesion growth and alleviation of pain.





Click to download full resolution via product page

Caption: **Dienogest** signaling pathway in endometriotic cells.





### **Experimental Workflow for Cost-Effectiveness Analysis**

The general workflow for conducting a model-based cost-effectiveness analysis, as described in the cited studies, is illustrated below.





Click to download full resolution via product page

Caption: General workflow for cost-effectiveness analysis.

## **Supporting Experimental Data**

The clinical efficacy inputs for the cost-effectiveness models are derived from head-to-head randomized controlled trials.

### **Dienogest vs. Leuprolide Acetate (GnRH Agonist)**

A 24-week, randomized, multicenter, open-label trial demonstrated that **Dienogest** (2 mg/day) is as effective as Leuprolide Acetate (3.75 mg depot injection every 4 weeks) in reducing endometriosis-associated pelvic pain.

- Primary Efficacy Endpoint: The absolute reduction in Visual Analogue Scale (VAS) score for pelvic pain from baseline to week 24 was the primary measure of efficacy.
- Results: The mean reduction in VAS score was 47.5 mm for the **Dienogest** group and 46.0 mm for the Leuprolide Acetate group, demonstrating the non-inferiority of **Dienogest**.
- Safety and Tolerability: Dienogest was associated with a lower incidence of hypoestrogenic side effects, such as hot flushes, and had a more favorable profile regarding bone mineral density compared to Leuprolide Acetate.

### **Dienogest vs. Combined Oral Contraceptives (COCs)**

A randomized clinical trial comparing **Dienogest** (2 mg/day) with a monophasic COC (0.03 mg ethinyl estradiol and 3 mg drospirenone) for 24 weeks found both treatments to be effective in improving endometriosis-associated pelvic pain.

- Primary Efficacy Endpoint: Change in non-cyclic pelvic pain and dysmenorrhea from baseline to the end of treatment, assessed by a VAS.
- Results: Both groups showed a significant improvement in mean VAS scores for pelvic pain, with no significant difference between the two treatments. However, one meta-analysis suggested that while overall efficacy is comparable, COCs might be slightly more effective for dyspareunia. Another study indicated a significantly higher reduction in endometriotic



lesions and pain symptoms with **Dienogest** compared to a continuous COC containing levonorgestrel/ethinyl estradiol.

 Safety and Tolerability: The safety profiles were generally comparable, though some studies suggest **Dienogest** may have a better tolerability profile with fewer side effects.

### **Conclusion for the Research Community**

The available evidence from pharmacoeconomic analyses and clinical trials provides a strong case for the cost-effectiveness of **Dienogest**, particularly in comparison to GnRH agonists for the management of endometriosis-associated pain. Its ability to provide equivalent pain relief with a more favorable side-effect profile contributes to its value.

The comparison with COCs is more complex and appears to be context-dependent. While **Dienogest** may offer superior efficacy in reducing lesions and certain pain symptoms, its higher acquisition cost can be a significant factor in some healthcare systems, potentially making COCs a more cost-effective first-line option for preventing postoperative recurrence.

For drug development professionals, these findings highlight the importance of considering both clinical efficacy and economic impact in the lifecycle of a therapeutic agent. Future research should focus on long-term cost-effectiveness studies in diverse populations and healthcare settings to further delineate the optimal positioning of **Dienogest** in the endometriosis treatment paradigm. Moreover, head-to-head trials with newer oral GnRH antagonists will be crucial to provide a complete picture of the comparative effectiveness and cost-effectiveness of all available oral treatments for endometriosis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Dienogest is as effective as leuprolide acetate in treating the painful symptoms of endometriosis: a 24-week, randomized, multicentre, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Cost-effectiveness of dienogest compared to gonadotropin releasing hormone agonists for the management of endometriosis in Vietnam PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-effectiveness Analysis of Dienogest Compared With Gonadotropin-Releasing Hormone Agonist After Conservative Surgery for Endometriosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative analysis of the cost-effectiveness of Dienogest in a research setting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670515#a-comparative-analysis-of-the-cost-effectiveness-of-dienogest-in-a-research-setting]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com